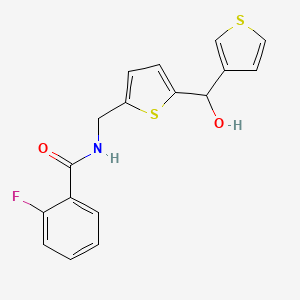

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

CAS No.: 1796970-83-6

Cat. No.: VC4597158

Molecular Formula: C17H14FNO2S2

Molecular Weight: 347.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796970-83-6 |

|---|---|

| Molecular Formula | C17H14FNO2S2 |

| Molecular Weight | 347.42 |

| IUPAC Name | 2-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C17H14FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10,16,20H,9H2,(H,19,21) |

| Standard InChI Key | FXQBKADIQKZMSV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |

Introduction

Compound Identification and Structural Overview

2-Fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1796970-83-6) is a fluorinated benzamide derivative featuring a thiophene backbone with hydroxy and methyl substituents. Its molecular formula is C₁₇H₁₄FNO₂S₂, and its molecular weight is 347.42 g/mol . The structure includes:

-

A benzamide core with a fluorine atom at the 2-position.

-

A thiophen-2-ylmethyl group linked to a 5-hydroxy(thiophen-3-yl)methyl moiety.

Key Physicochemical Properties

Synthesis and Structural Features

The synthesis of this compound likely involves:

-

Coupling Reactions: Formation of the thiophene backbone via sulfur-containing intermediates.

-

Hydroxylation: Introduction of the hydroxyl group at the thiophen-3-yl position.

-

Benzamide Formation: Amide bond synthesis between the fluorobenzene moiety and the thiophene-derived chain .

Structural Highlights:

-

Fluorine Substitution: Enhances electronic effects, influencing bioactivity and metabolic stability.

-

Thiophene Rings: Provide aromatic stability and potential π-π interactions in biological systems.

-

Hydroxyl Group: May participate in hydrogen bonding or act as a site for further functionalization .

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H317 | May cause allergic skin reaction | Handle with gloves; wash skin |

| H319 | Causes serious eye irritation | Use goggles; rinse eyes |

| P261 | Avoid inhalation of dust/powder | Use respirator in dusty areas |

Storage Recommendations:

Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Differences from Target Compound |

|---|---|---|

| 2-Fluoro-N-methylbenzamide | 52833-63-3 | Lacks thiophene and hydroxyl groups |

| 3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | N/A | Contains furan and methoxy groups instead |

| N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide | 690640-48-3 | Morpholine moiety replaces hydroxyl |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume